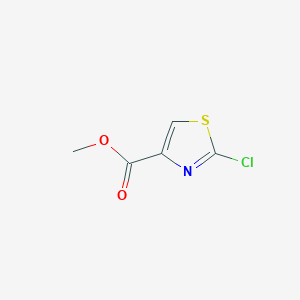

Methyl 2-chloro-4-thiazolecarboxylate

Description

Fundamental Significance of the Thiazole (B1198619) Heterocycle in Contemporary Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds. nih.govresearchgate.net Its significance stems from its unique electronic properties and versatile reactivity. The thiazole nucleus is aromatic, a characteristic conferred by the delocalization of pi (π) electrons across the ring, which imparts stability to the structure. nih.gov This aromaticity also dictates its reactivity, allowing for various chemical transformations such as nucleophilic and electrophilic substitutions, as well as oxidation reactions. nih.govpharmaguideline.com

In medicinal chemistry, the thiazole scaffold is a privileged structure, found in a wide array of therapeutic agents. bohrium.combenthamdirect.com Its ability to interact with biological targets like enzymes and receptors has led to the development of drugs with diverse pharmacological activities. nih.gov Notable examples of thiazole-containing drugs include the anti-cancer agents Dabrafenib and Dasatinib, the antiretroviral drug Ritonavir, and the anti-inflammatory drug Meloxicam. nih.govpharmaguideline.comnih.gov The thiazole ring is also a key component of Vitamin B1 (thiamine), which is essential for normal neurological function. nih.govnih.gov The adaptability of the thiazole ring allows medicinal chemists to modify its structure at various positions to synthesize new compounds with improved potency and desired pharmacokinetic profiles. bohrium.comglobalresearchonline.net This has led to its incorporation in drugs targeting a wide range of conditions, including bacterial and fungal infections, cancer, inflammation, and viral diseases. benthamdirect.comnih.goveurekaselect.com

Strategic Position of Methyl 2-chloro-4-thiazolecarboxylate as a Pivotal Synthetic Synthon

This compound serves as a highly strategic intermediate, or synthon, in organic synthesis. Its value lies in the presence of multiple reactive sites that can be selectively manipulated to build more complex molecular architectures. The chlorine atom at the 2-position of the thiazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. pharmaguideline.com The methyl ester at the 4-position provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.

The utility of chloro-substituted thiazoles as building blocks is well-documented in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, related compounds like ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate are used as starting materials for compounds containing the thiazole ring, with applications in the drug and pesticide industries. The synthesis of various thiazole derivatives often proceeds through intermediates that possess a halogen at the 2-position, highlighting the importance of synthons like this compound.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 850429-61-7 bldpharm.com |

| Molecular Formula | C5H4ClNO2S nih.gov |

| Molecular Weight | 177.61 g/mol bldpharm.com |

| MDL Number | MFCD06659909 bldpharm.com |

Research Findings on Thiazole Derivatives

| Research Area | Findings |

|---|---|

| Anticancer Agents | The thiazole nucleus is a key component of several clinically used anticancer drugs, including Dabrafenib and Dasatinib. nih.gov |

| Antimicrobial Research | Thiazole derivatives have been explored for their efficacy against resistant bacterial strains, contributing to the development of new antibiotics. evitachem.com |

| Anti-inflammatory Agents | Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), features a thiazole ring in its structure. pharmaguideline.com |

| Agrochemicals | Chloro-methyl-thiazole derivatives are important intermediates in the synthesis of fungicides and herbicides. chemimpex.com |

| Material Science | Thiazole-containing compounds are used in the formulation of specialty polymers and coatings to enhance durability. chemimpex.com |

Properties

IUPAC Name |

methyl 2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLJTHDJLAXFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428423 | |

| Record name | Methyl 2-chloro-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-61-7 | |

| Record name | Methyl 2-chloro-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Elucidation of Chemical Reactivity for Methyl 2 Chloro 4 Thiazolecarboxylate

Established Synthetic Pathways for the Thiazole (B1198619) Carboxylate Core Structure

The formation of the fundamental thiazole carboxylate structure is a critical first step in the synthesis of the target compound. Various methods have been developed for the construction of the thiazole ring, with the Hantzsch thiazole synthesis being a cornerstone.

Hantzsch Thiazole Synthesis and its Modern Adaptations for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and widely employed method for the preparation of thiazole derivatives. google.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. nih.govrsc.org The reaction is known for its reliability and often high yields. nih.gov For the synthesis of a 2,4-disubstituted thiazole such as a thiazole-4-carboxylate, an α-halocarbonyl compound bearing the carboxylate group (or a precursor) is reacted with a suitable thioamide.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions to be more environmentally friendly and efficient. These modifications include the use of milder reagents, alternative solvents, and energy sources to drive the reaction. For instance, the use of ultrasonic irradiation has been shown to accelerate the reaction and improve yields in some cases. Catalytic approaches have also been explored to enhance the efficiency and selectivity of the Hantzsch synthesis.

Cyclization Reactions in the Formation of the Thiazole Ring System

Beyond the Hantzsch synthesis, other cyclization strategies are employed to construct the thiazole ring. These methods often offer alternative routes to access diverse thiazole derivatives. One such approach involves the reaction of α-thiocyanoketones, which can undergo rearrangement and cyclization to form thiazoles. rsc.org Another method is the Cook-Heilbron synthesis, which utilizes α-aminonitriles as starting materials. chemicalbook.com

Domino reactions, where multiple bond-forming events occur in a single pot, have also been developed for efficient thiazole synthesis. For example, a domino alkylation-cyclization of propargyl bromides with thioureas can yield 2-aminothiazoles. nih.gov These alternative cyclization methods provide chemists with a broader toolbox for the synthesis of complex thiazole structures.

Targeted Synthetic Strategies for Introducing Specific Substituents in Methyl 2-chloro-4-thiazolecarboxylate

Once the thiazole-4-carboxylate core is established, the next critical steps involve the specific introduction of the chloro substituent at the C-2 position and the methyl ester functionality at the C-4 position.

Regioselective Chlorination Methodologies at the C-2 Position of the Thiazole Ring

The regioselective chlorination of the thiazole ring at the C-2 position is a crucial transformation in the synthesis of the target compound. The C-2 position of the thiazole ring is known to be susceptible to nucleophilic attack, but direct chlorination can be challenging and may require specific strategies to achieve the desired regioselectivity. chemicalbook.com

One common approach involves the use of a directing group to guide the chlorination to the C-2 position. For instance, an amino group at the C-2 position can be introduced and later converted to a chloro group via a Sandmeyer-type reaction. Alternatively, direct C-H activation/chlorination methods using transition metal catalysts are being explored for more direct and efficient functionalization of the thiazole ring. mdpi.comresearchgate.net Another strategy involves the synthesis of a 2-hydroxythiazole derivative, which can then be converted to the 2-chloro derivative using a chlorinating agent like phosphorus oxychloride or thionyl chloride. A patent describes the preparation of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole from the corresponding 2-hydroxy precursor using a halogenating agent. google.comnih.gov

Esterification Protocols for Carboxylate Functionalization at C-4

The final step in the synthesis of this compound is the esterification of the carboxylic acid at the C-4 position. The Fischer esterification is a classic and widely used method for this purpose, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. nih.govmasterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Alternatively, for substrates that may be sensitive to strong acidic conditions, other esterification methods can be employed. These include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another approach involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, which is then reacted with methanol to form the methyl ester. nih.gov A patent discloses a method for preparing ethyl 4-(2-chloroethyl)thiazole-2-carboxylate where a chlorination reaction using thionyl chloride is performed on a hydroxyethylthiazole carboxylate. google.com

Optimization of Reaction Conditions and Scalability Studies for Industrial and Research Applications

Studies have shown that the choice of solvent, temperature, and catalyst can significantly impact the efficiency of thiazole synthesis. google.comrsc.orgrsc.org For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been reported to be effective and allows for easy recovery and recycling. google.comrsc.org Microwave-assisted synthesis has also been explored to accelerate reactions and improve yields.

Below is a table summarizing various synthetic approaches for functionalized thiazoles, which could be adapted for the synthesis of this compound.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| α-Haloketone, Thioamide | Condensation | 2,4-Disubstituted Thiazole | nih.govrsc.org |

| Propargyl bromide, Thiourea | Microwave irradiation | 2-Aminothiazole (B372263) | nih.gov |

| 2-Hydroxythiazole derivative | Halogenating agent (e.g., POCl₃) | 2-Chlorothiazole derivative | google.comnih.gov |

| Thiazole-4-carboxylic acid, Methanol | Acid catalyst (e.g., H₂SO₄) | Methyl 4-thiazolecarboxylate | nih.govmasterorganicchemistry.com |

| Phenyl thiourea, Ethyl 4-bromocrotonate | Hexafluoroisopropanol (HFIP) | Thiazoline derivative | google.comrsc.org |

Advanced Chemical Transformations and Derivatization Strategies of this compound

The chemical versatility of this compound makes it a valuable building block in organic synthesis, particularly for the creation of complex molecules with potential applications in pharmaceuticals and material science. chemimpex.com Its reactivity is centered around three key areas: the chloro group at the C-2 position, the methyl ester at the C-4 position, and the thiazole ring itself. This section explores the advanced chemical transformations and derivatization strategies employed to modify this compound.

Nucleophilic Substitution Reactions Involving the C-2 Chloro Group

The C-2 position of the thiazole ring is electron-deficient, making the chloro group susceptible to nucleophilic substitution. pharmaguideline.com This reactivity is a cornerstone for introducing a wide array of functional groups onto the thiazole core. pharmaguideline.comcutm.ac.in The general form of this reaction involves an electron-rich nucleophile attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. wikipedia.org

A diverse range of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxy thiazole derivatives, respectively. researchgate.net For instance, the reaction with various amines can produce 2-aminothiazole derivatives, which are significant structural motifs in many biologically active compounds. cutm.ac.in Similarly, thiols react to form 2-thioether linkages. The efficiency and outcome of these reactions are often dependent on the reaction conditions, such as the choice of solvent, temperature, and the presence of a base.

Interactive Data Table: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ | Methyl 2-amino-4-thiazolecarboxylate |

| Thiol | R-SH | Methyl 2-(alkylthio)-4-thiazolecarboxylate |

| Alkoxide | R-O⁻ | Methyl 2-alkoxy-4-thiazolecarboxylate |

These substitution reactions are fundamental in medicinal chemistry for generating libraries of compounds for drug discovery. The ability to easily modify the C-2 position allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Modulations and Interconversions of the Methyl Ester Functionality

The methyl ester group at the C-4 position offers another avenue for chemical modification, allowing for the introduction of various functionalities. Common transformations include hydrolysis, amidation, and reduction.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using reagents like lithium hydroxide. This carboxylic acid derivative is a versatile intermediate for further functionalization.

Amidation: The resulting carboxylic acid can be coupled with a wide range of amines to form amide derivatives. This transformation is often facilitated by standard coupling reagents such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). researchgate.net

Reduction: The ester can be reduced to a primary alcohol using reducing agents like sodium borohydride. wikipedia.org This transformation introduces a hydroxyl group, which can then be used in subsequent reactions.

Interactive Data Table: Modifications of the Methyl Ester Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Hydrolysis | LiOH, H₂O | -COOCH₃ → -COOH |

| Amidation | 1. LiOH, H₂O; 2. R-NH₂, EDC | -COOCH₃ → -CONHR |

| Reduction | NaBH₄ | -COOCH₃ → -CH₂OH |

These modifications of the ester group significantly expand the synthetic utility of this compound, enabling the creation of a diverse set of derivatives with varied chemical and physical properties.

Ring-Opening and Rearrangement Reactions of the Thiazole Core

While functionalization of the substituents is more common, the thiazole ring itself can undergo ring-opening and rearrangement reactions under specific conditions. wikipedia.orgresearchgate.net These transformations are generally less frequent due to the aromatic stability of the thiazole ring. wikipedia.org

Thiazole rings can participate in cycloaddition reactions, although this often requires high temperatures. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org Photochemical reactions have also been shown to induce rearrangements in some thiazole derivatives. researchgate.netnih.gov

However, for this compound specifically, documented examples of ring-opening and rearrangement reactions are not as prevalent in the literature. Synthetic strategies typically focus on leveraging the reactivity of the chloro and ester groups while preserving the stable thiazole core, which is a key pharmacophore in many drug molecules.

Applications of Methyl 2 Chloro 4 Thiazolecarboxylate in Complex Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Scaffolds

The chemical reactivity of Methyl 2-chloro-4-thiazolecarboxylate makes it an excellent starting material for the synthesis of a variety of other heterocyclic systems. The chlorine atom at the 2-position of the thiazole (B1198619) ring is a proficient leaving group, readily undergoing nucleophilic aromatic substitution with a range of nucleophiles. This allows for the introduction of nitrogen, oxygen, or sulfur-based functional groups, leading to the formation of substituted aminothiazoles, alkoxythiazoles, or alkylthiothiazoles.

Furthermore, the methyl carboxylate group at the 4-position can be transformed into other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or be used as a handle for further synthetic manipulations. Alternatively, it can be converted into an acid hydrazide, which is a key synthon for constructing five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. epstem.net Research has shown that related chloro-thiazole derivatives can be used to synthesize complex structures, such as triazole rings bound to the thiazole unit via a methylene (B1212753) bridge. nih.gov This versatility allows for the generation of libraries of novel heterocyclic compounds with potential biological activities. The synthesis of di-, tri-, and tetrathiazole moieties has also been achieved using related bromo-thiazole precursors, demonstrating the utility of halogenated thiazoles in building complex, multi-ring systems with potential antimicrobial properties. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole Precursors

| Precursor Type | Reagent | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Thiazole Acetohydrazide | Carbon Disulfide | 1,3,4-Oxadiazole-5-thione | Synthetic Intermediate | epstem.net |

| 5-azidomethyl-2-chlorothiazole | Ethyl Acetoacetate | Thiazolyl-methyl-triazole | Bioactive Compound | nih.gov |

Integration into Multi-Step Total Synthesis of Bioactive Molecules

This compound and its close analogs are pivotal intermediates in the total synthesis of several significant bioactive molecules. A prominent example is its application in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). nih.gov The core structure of Dasatinib is an N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. chemicalbook.com

Synthetic routes to Dasatinib often involve the initial construction of a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide intermediate. chemicalbook.comgoogle.com A logical precursor to this structure is a 2-chloro-thiazole-carboxylate derivative. The synthesis strategy typically involves the nucleophilic displacement of the C2-chloro group with a substituted pyrimidine (B1678525) amine, followed by the conversion of the C4 or C5-carboxylate group into the required N-(2-chloro-6-methylphenyl)amide. Patents describe various methods for creating the key thiazole-pyrimidine linkage, which is a crucial step in the total synthesis. google.comgoogle.com

Another bioactive molecule where thiazole carboxylate intermediates are essential is Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for treating gout. nih.gov The synthesis of Febuxostat involves intermediates like ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. basicpharma.in Although the substitution pattern differs from this compound, the syntheses highlight the general importance of thiazole carboxylate esters as key building blocks for complex, medicinally relevant molecules. google.comgoogle.com

Utility in the Synthesis of Advanced Pharmaceutical Intermediates

The structural framework of this compound is embedded within numerous advanced pharmaceutical intermediates. Its ability to undergo sequential, controlled reactions makes it a valuable starting point for intermediates that are later assembled into the final active pharmaceutical ingredient (API).

In the synthesis of Dasatinib, a key advanced intermediate is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide. google.com This molecule contains the core thiazole ring and two of the key aromatic/heterocyclic systems of the final drug. It is synthesized by coupling a 2-aminothiazole (B372263) carboxamide with 2-methyl-4,6-dichloropyrimidine. chemicalbook.comgoogle.com The 2-chloro substituent on the thiazole ring of a precursor like this compound is critical for enabling the key C-N bond formation with the pyrimidine ring.

Beyond oncology, thiazole derivatives are explored for a wide range of therapeutic applications. Thiazole-based compounds have been investigated as potential antimicrobial and anticancer agents. evitachem.com For example, a series of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have shown promise as broad-spectrum therapeutics with antibacterial, antimalarial, and anti-tuberculosis activity. nih.gov The synthesis of these molecules relies on the reactivity of aminothiazole precursors, which can be derived from chloro-thiazole starting materials. The development of such novel scaffolds underscores the importance of simple, functionalized thiazoles as intermediates for drugs targeting a variety of diseases. nih.govresearchgate.net

Table 2: Key Pharmaceutical Intermediates Based on the Thiazole Scaffold

| Intermediate Name | Target API | Therapeutic Area | Reference |

|---|---|---|---|

| N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide | Dasatinib | Oncology (CML) | chemicalbook.comgoogle.com |

| Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | Febuxostat | Gout, Hyperuricemia | basicpharma.in |

| 2-chloro-3-[(4-arylthiazol-2-yl)amino]-1,4-naphthoquinone | Novel Broad Spectrum Therapeutics | Infectious Diseases | nih.gov |

Contribution to the Development of Agrochemical Active Ingredients and Intermediates

In addition to its role in pharmaceuticals, the thiazole motif is a well-established component of many agrochemicals, including fungicides, herbicides, and insecticides. The unique electronic properties and stability of the thiazole ring contribute to the biological efficacy of these crop protection agents. chemimpex.com

Compounds like this compound serve as valuable intermediates for the synthesis of these agrochemical active ingredients. The reactive chloro and ester groups allow for the attachment of various toxophores or groups that modulate the compound's physical properties, such as solubility and soil mobility. For instance, 2-chloro-5-chloromethyl-thiazole, a structurally related compound, is a known intermediate in the preparation of pesticidal compounds. google.com The synthesis of this intermediate often involves the chlorination of a 2-chloro-5-methylthiazole (B1589247) precursor, highlighting the industrial relevance of these functionalized thiazoles.

The Hantzsch thiazole synthesis, a classic method for creating the thiazole ring, often utilizes α-halocarbonyl compounds and thioamides. evitachem.com The resulting thiazole structures can then be further elaborated. The presence of the chloro and carboxylate functionalities on this compound provides synthetic handles for creating a diverse range of derivatives to be screened for agrochemical activity. This makes it a key platform for the discovery and development of new and effective crop protection solutions. chemimpex.com

Table 3: Agrochemical Applications of Thiazole Derivatives

| Thiazole Intermediate | Agrochemical Class | Function | Reference |

|---|---|---|---|

| 2-Chloro-4-methyl-thiazole | Fungicides, Herbicides | Intermediate for active ingredients | chemimpex.com |

| 2-Chloro-5-chloromethyl-thiazole | Pesticides | Intermediate for active ingredients | google.com |

Structure Activity Relationship Sar and Mechanistic Investigations of Methyl 2 Chloro 4 Thiazolecarboxylate Derivatives in Biological Systems

Pharmacological Profiling and Biological Activity Spectrum of Thiazole-Containing Analogs

Thiazole (B1198619) derivatives have attracted significant attention due to their wide-ranging and promising biological activities. bohrium.comdoaj.org The thiazole scaffold is present in numerous FDA-approved drugs, highlighting its clinical relevance. fabad.org.trresearchgate.net Pharmacological studies have revealed that compounds containing the thiazole moiety possess a diverse activity spectrum, including potent antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. fabad.org.trresearchgate.netmdpi.comnih.gov This wide array of biological effects has established thiazole derivatives as privileged structures in drug discovery, prompting continuous research into novel analogues. neliti.combohrium.com The inherent chemical characteristics of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind effectively to a variety of biological targets. nih.gov Consequently, synthetic libraries of thiazole-containing compounds are routinely screened against a panel of targets to identify new therapeutic leads. nih.gov

Research into Antimicrobial, Antifungal, and Antibacterial Properties of Derivatives

The search for new antimicrobial agents to combat rising drug resistance is a global health priority, and thiazole derivatives have emerged as a promising class of compounds in this arena. nih.govmdpi.comnih.gov Their antimicrobial effects are noted against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. jchemrev.comnih.gov

The amphiphilic nature of some thiazole derivatives is believed to contribute to their antimicrobial action, allowing them to interact with and disrupt the integrity of microbial cell membranes, leading to cytoplasm leakage and cell death. mdpi.comresearchgate.net Studies have demonstrated that specific substitutions on the thiazole ring can significantly enhance antibacterial activity. researchgate.netnih.gov For instance, certain 2-phenylacetamido-thiazole derivatives have shown potent inhibitory activity against Escherichia coli and Staphylococcus aureus. nih.gov

In the realm of antifungal research, thiazole-containing compounds have demonstrated significant efficacy, particularly against Candida species, which are a common cause of opportunistic infections. nih.govbohrium.com A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system exhibited very strong activity against clinical Candida albicans isolates, with minimal inhibitory concentration (MIC) values as low as 0.008 µg/mL. nih.govbohrium.com The activity of some derivatives was found to be comparable or even superior to the conventional antifungal drug nystatin. nih.govbohrium.com Similarly, novel thiazole-containing triazole analogues have shown potent and well-balanced in vitro activities against a variety of pathogenic fungi and effective in vivo efficacy against systemic candidosis. nih.gov

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement (µg/mL) | Source |

| Thiazole derivative with cyclopropane | Candida albicans (clinical isolates) | MIC: 0.008–7.81 | nih.govbohrium.com |

| Heteroaryl(aryl) thiazole derivative (Compound 9) | Candida albicans | MIC: 60–230 | researchgate.net |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Escherichia coli | MIC: 230 | nih.gov |

| Heteroaryl(aryl) thiazole derivative (Compound 4) | Escherichia coli | MIC: 170 | nih.gov |

| 2-phenylacetamido-thiazole derivative (Compound 16) | Escherichia coli | MIC: 1.56 | nih.gov |

| 2-phenylacetamido-thiazole derivative (Compound 16) | Staphylococcus aureus | MIC: 6.25 | nih.gov |

| Thiazole-based ligand (L1) | Candida glabrata | MIC: 32 | nih.gov |

Exploration of Anticancer and Cytotoxic Potentials of Synthesized Analogs

The development of novel anticancer agents is a central focus of medicinal chemistry, and thiazole derivatives have been extensively investigated for their cytotoxic potential against a variety of human cancer cell lines. nih.govmdpi.com Research has shown that these compounds can induce cell death and inhibit proliferation in tumors of the breast, liver, lung, and blood, among others. mdpi.comnih.govmdpi.comresearchgate.net

For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated for anticancer activity. mdpi.com One derivative, compound 4c, was found to be particularly potent, with IC50 values of 2.57 µM against the MCF-7 breast cancer cell line and 7.26 µM against the HepG2 liver cancer cell line. mdpi.com In another study, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, with some compounds displaying moderate to high activity. mdpi.com Diphyllin thiazole derivatives have also shown significant cytotoxicity, with compounds 5d and 5e exhibiting IC50 values of 0.3 µM and 0.4 µM, respectively, against HepG2 cells. tandfonline.com The antiproliferative activity of these derivatives underscores the potential of the thiazole scaffold in developing new oncology drugs. nih.gov

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

| Compound 4c (Thiazole-hydrazinyl-one) | MCF-7 (Breast) | 2.57 | mdpi.com |

| Compound 4c (Thiazole-hydrazinyl-one) | HepG2 (Liver) | 7.26 | mdpi.com |

| Compound 4b (Thiazole derivative) | HL-60 (Leukemia) | 1.3 | researchgate.net |

| Compound 4 (Acetyl-thiazole derivative) | MCF-7 (Breast) | 5.73 | nih.gov |

| Compound 3c (Bromo-substituted thiazole) | MCF-7 (Breast) | 13.66 | nih.gov |

| Thiazole 5d (Diphyllin derivative) | HepG2 (Liver) | 0.3 | tandfonline.com |

| Thiazole 5e (Diphyllin derivative) | HepG2 (Liver) | 0.4 | tandfonline.com |

| Compound 11f (Coumarin-based thiazole) | A-549 (Lung) | 0.025 | nih.gov |

| Compound 11f (Coumarin-based thiazole) | MCF-7 (Breast) | 0.029 | nih.gov |

Elucidation of Mechanisms of Action and Identification of Molecular Targets for Bioactive Compounds

Understanding the mechanism of action is critical for the rational design of more effective therapeutic agents. Research into thiazole derivatives has uncovered several molecular pathways through which they exert their biological effects.

In cancer, thiazole derivatives have been shown to act via multiple mechanisms. One key mechanism is the induction of apoptosis (programmed cell death). nih.gov For instance, compound 1d was found to cause mitochondrial depolarization and DNA fragmentation in tumor cells. nih.gov Another derivative, compound 4b, was shown to induce cell cycle arrest at the G2/M phase and increase the concentration of caspase-3, a key executioner enzyme in apoptosis, by four-fold compared to controls. researchgate.net Furthermore, some thiazoles act by inhibiting specific enzymes crucial for cancer cell survival and proliferation. Compound 4c was identified as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, with an IC50 of 0.15 µM. mdpi.com Other targets include protein kinases like PI3K, mTOR, and CK2, as well as tubulin, where inhibition of its polymerization disrupts the cytoskeleton and halts cell division. nih.govacs.org

For antimicrobial activity, the mechanisms also involve specific enzyme inhibition. Molecular docking studies suggest that the antibacterial action of certain thiazoles may involve the inhibition of MurB, an enzyme essential for bacterial cell wall synthesis. researchgate.net The antifungal effect of some derivatives is proposed to be mediated through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme critical for ergosterol (B1671047) biosynthesis in the fungal cell membrane. researchgate.netnih.gov Other studies point to the inhibition of bacterial DNA gyrase as a primary target. nih.gov

Biomolecular Interaction Studies, including Protein and Nucleic Acid Binding

To exert their effects, bioactive compounds must interact with biomolecules. Studies on thiazole derivatives have explored their binding to proteins and nucleic acids to better understand their pharmacological profiles. doaj.org Molecular docking has become an invaluable tool for predicting and analyzing these interactions at an atomic level. nih.gov

Docking studies have been used to elucidate the binding modes of thiazole derivatives with various protein targets. For example, the potent inhibition of protein kinase CK2 by a thiazole-5-carboxylic acid derivative was explained by its fit within the enzyme's active site. nih.gov Similarly, docking simulations revealed that certain thiazole derivatives could establish multiple hydrogen bonds with key residues in the active site of PI3Kα, such as Val882 and Lys833. nih.gov In the context of anticancer activity, docking studies have shown how thiazole-based compounds can effectively bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. acs.org

Beyond computational models, experimental studies have confirmed these interactions. Thiazole derivatives have been shown to interact with and bind to Bovine Serum Albumin (BSA), a model protein for studying drug-protein interactions, which is crucial for understanding the distribution and bioavailability of a drug in the bloodstream. doaj.org Additionally, the ability of some thiazole compounds to interact with DNA has been investigated, suggesting that direct engagement with genetic material could be a component of their mechanism of action. doaj.org These biomolecular interaction studies are fundamental to the structure-activity relationship (SAR), providing insights that guide the synthesis of analogues with improved target affinity and specificity. nih.gov

Computational Chemistry and Theoretical Analyses of Methyl 2 Chloro 4 Thiazolecarboxylate and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net For Methyl 2-chloro-4-thiazolecarboxylate and its analogs, DFT is employed to elucidate their electronic structure, stability, and inherent reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole (B1198619) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative DFT-Calculated Parameters for Thiazole Analogs (Note: This table presents hypothetical data based on typical values found in the literature for similar heterocyclic compounds for illustrative purposes, as specific data for this compound is not publicly available.)

| Parameter | Analog A | Analog B | Analog C |

| HOMO Energy (eV) | -6.85 | -7.02 | -6.79 |

| LUMO Energy (eV) | -1.54 | -1.88 | -1.45 |

| Energy Gap (ΔE) (eV) | 5.31 | 5.14 | 5.34 |

| Electronegativity (χ) | 4.195 | 4.45 | 4.12 |

| Chemical Hardness (η) | 2.655 | 2.57 | 2.67 |

| Global Softness (S) | 0.377 | 0.389 | 0.374 |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound and its derivatives, molecular docking and molecular dynamics (MD) simulations are indispensable tools. nih.govnih.gov These methods predict how a ligand (the thiazole derivative) might bind to a biological target, such as an enzyme or receptor, and the stability of this interaction.

Molecular docking algorithms place the ligand into the binding site of a protein in various orientations and conformations, calculating a "docking score" that estimates the binding affinity. mdpi.com For instance, derivatives of thiazoles have been docked against enzymes like cyclooxygenases (COX) to evaluate their potential as anti-inflammatory agents. nih.gov The docking results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For this compound, the carbonyl oxygen and thiazole nitrogen could act as hydrogen bond acceptors, while the aromatic ring could engage in π-π stacking interactions.

Following docking, MD simulations can be performed to assess the dynamic stability of the predicted ligand-protein complex over time. These simulations model the movements of atoms and molecules, providing insights into how the ligand settles into the binding pocket and whether the key interactions are maintained. nih.gov The root-mean-square deviation (RMSD) of the ligand's position is often monitored to ensure the stability of the binding mode.

Table 2: Illustrative Molecular Docking Results for a Thiazole Derivative Against a Kinase Target (Note: This table is a hypothetical representation to illustrate typical docking simulation outputs.)

| Parameter | Value/Description |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| PDB ID | 1GIJ |

| Docking Score (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | GLU81, LEU83 |

| Hydrophobic Interactions | ILE10, VAL18, PHE80 |

| RMSD (over 100 ns MD) | < 2.0 Å |

In Silico Prediction of Pharmacokinetic Properties (ADME) for Designed Analogs

Before committing to costly and time-consuming synthesis, the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates can be predicted using computational models. nih.gov For analogs designed from the this compound scaffold, these in silico predictions are vital for filtering out compounds with poor drug-like properties.

Various software platforms and web-based tools, such as QikProp and SwissADME, use quantitative structure-property relationship (QSPR) models to predict ADME parameters. nih.govresearchgate.net These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps assess the oral bioavailability of a compound. nih.gov

Predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 cell model) are estimated.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are calculated.

Metabolism: The models can identify likely sites of metabolism by cytochrome P450 enzymes.

Excretion: Properties related to clearance and half-life can be estimated.

By analyzing the predicted ADME profiles of a series of analogs, chemists can prioritize the synthesis of compounds that are more likely to be absorbed effectively, reach their target in the body, and have a suitable metabolic stability. researchgate.net

Table 3: Illustrative In Silico ADME Prediction for a Designed Thiazole Analog (Note: This table contains hypothetical data for illustrative purposes.)

| ADME Property | Predicted Value | Compliance |

| Molecular Weight | 345.8 g/mol | Complies (Lipinski) |

| LogP | 2.8 | Complies (Lipinski) |

| H-bond Donors | 1 | Complies (Lipinski) |

| H-bond Acceptors | 4 | Complies (Lipinski) |

| Human Intestinal Absorption (%) | > 80% | High |

| BBB Permeability | Low | Desirable for peripherally acting drugs |

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical methods are not only used to study stable molecules but also to investigate the mechanisms of chemical reactions. For this compound, this involves characterizing the reaction pathways for its synthesis or its subsequent transformation into more complex derivatives.

Calculations can map the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. A key aspect of this is locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, the nucleophilic substitution of the chlorine atom at the C2 position of the thiazole ring is a common reaction. evitachem.com Quantum chemical calculations can model the approach of a nucleophile, the formation of an intermediate or transition state, and the departure of the chloride leaving group. By comparing the activation energies for different nucleophiles or for reactions with different substituted thiazole analogs, chemists can predict which reactions will be most efficient. These theoretical insights help in optimizing reaction conditions such as temperature, solvent, and catalyst choice, ultimately guiding synthetic strategies. researchgate.net

Table 4: Illustrative Calculated Activation Energies for a Reaction Step (Note: This table presents hypothetical data to illustrate the output of reaction pathway calculations.)

| Reaction Step | Reactants | Nucleophile | Activation Energy (kcal/mol) |

| Substitution at C2 | This compound | Ammonia | 25.4 |

| Substitution at C2 | This compound | Methylamine | 23.1 |

| Substitution at C2 | Methyl 2-bromo-4-thiazolecarboxylate | Ammonia | 22.5 |

Future Research Trajectories and Emerging Applications of Methyl 2 Chloro 4 Thiazolecarboxylate

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. The synthesis of thiazole (B1198619) derivatives is no exception, with a growing emphasis on developing eco-friendly and efficient synthetic protocols. mdpi.comnih.gov Traditional methods for synthesizing thiazoles often involve hazardous reagents and solvents, generating significant chemical waste. Modern research is focused on overcoming these limitations through several innovative approaches.

One promising avenue is the use of multicomponent reactions (MCRs) in benign solvents or even under solvent-free conditions. nih.gov MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, energy consumption, and waste generation. nih.gov For the synthesis of thiazole rings, this could involve the one-pot condensation of a-haloketones with thioamides. The development of a green synthesis for Methyl 2-chloro-4-thiazolecarboxylate would likely focus on replacing hazardous reagents and solvents with more environmentally friendly alternatives.

The use of agro-waste-based catalysts and solvents is another significant advancement in green chemistry. nih.gov For instance, the use of a solvent medium derived from orange peels has been reported for the synthesis of isoxazole (B147169) derivatives, a similar heterocyclic system. nih.gov The application of such natural-product-derived solvents and catalysts could offer a sustainable route for the synthesis of this compound.

Microwave-assisted synthesis represents another green technique that can significantly reduce reaction times and improve yields for the synthesis of thiazole derivatives. mdpi.com This method provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. The application of microwave irradiation to the synthesis of this compound could offer a more efficient and environmentally friendly alternative to conventional heating methods.

The following table summarizes potential green chemistry approaches for the synthesis of thiazole derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Description | Potential Advantages for Synthesizing this compound |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic step. nih.gov | Reduced number of steps, lower energy consumption, and less waste generation. |

| Agro-Waste-Based Catalysts and Solvents | Utilizing materials derived from agricultural waste as catalysts or reaction media. nih.gov | Use of renewable resources, biodegradability, and lower toxicity. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. mdpi.com | Faster reaction times, higher yields, and cleaner reaction profiles. |

| Solvent-Free Synthesis | Conducting reactions without a solvent or in a recyclable solvent. mdpi.com | Reduced solvent waste, easier product isolation, and lower environmental impact. |

Expanding the Scope of Derivatization for Novel Chemical Entities

The chemical versatility of this compound makes it an excellent starting material for the synthesis of a wide array of novel chemical entities. The presence of a reactive chlorine atom at the 2-position and a carboxylate group at the 4-position of the thiazole ring allows for a variety of derivatization reactions.

The chlorine atom can be readily displaced by various nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse range of functional groups at the 2-position of the thiazole ring. For example, reaction with amines, thiols, or alcohols can lead to the formation of 2-amino, 2-thio, or 2-alkoxy thiazole derivatives, respectively. These new derivatives can then be further modified to create a library of compounds with potentially interesting biological activities.

The methyl carboxylate group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For instance, the carboxylic acid can be coupled with amines to form amides, with alcohols to form different esters, or reduced to an alcohol. These transformations provide another handle for modifying the structure of the molecule and exploring its structure-activity relationship.

Furthermore, the thiazole ring itself can undergo various chemical modifications. For example, the synthesis of novel derivatives containing the ethyl 2-amino-4-methylthiazole-5-carboxylate moiety has been explored for their potential antimicrobial and anticancer activities. ijper.org The strategic functionalization of this compound can transform it into complex pharmacophores and materials. evitachem.com

Below is a table outlining potential derivatization strategies for this compound.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution | Amines, thiols, alcohols in the presence of a base. | 2-Amino, 2-thio, or 2-alkoxy-4-thiazolecarboxylate derivatives. |

| Ester Hydrolysis | Aqueous acid or base. | 2-Chloro-4-thiazolecarboxylic acid. |

| Amide Coupling | Carboxylic acid activation followed by reaction with an amine. | 2-Chloro-4-(N-substituted)thiazolecarboxamide derivatives. |

| Esterification | Reaction of the carboxylic acid with an alcohol under acidic conditions. | 2-Chloro-4-(O-substituted)thiazolecarboxylate derivatives. |

| Reduction of Carboxylic Acid | Reducing agents like lithium aluminum hydride. | (2-Chloro-4-thiazolyl)methanol. |

Advanced Structural Modifications for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

In the realm of drug discovery, the fine-tuning of a lead compound's structure is crucial for optimizing its pharmacological profile. For this compound, advanced structural modifications can be envisioned to enhance its potency against specific biological targets, improve its selectivity, and minimize off-target effects. The principles of structure-activity relationship (SAR) studies on other thiazole derivatives provide valuable insights into how such modifications could be approached.

SAR studies on various thiazole-containing compounds have demonstrated that the nature and position of substituents on the thiazole ring significantly influence their biological activity. mdpi.comnih.gov For instance, in a series of thiazolyl-pyrazoline hybrids, the presence of a chloro substituent was found to be crucial for antibacterial activity. mdpi.com Similarly, in another study on thiazole aminoguanidines, the introduction of molecular flexibility by inserting a rotatable bond at the C2 position of the thiazole ring led to new analogues with potent activity against resistant bacteria. nih.gov

For this compound, systematic modifications could be undertaken to explore its SAR. This would involve the synthesis of a library of analogues with variations at the 2- and 4-positions of the thiazole ring. For example, replacing the chloro group at the 2-position with other halogens (fluorine, bromine, iodine) or with small alkyl or alkoxy groups could modulate the electronic and steric properties of the molecule, potentially leading to improved binding affinity and selectivity for a target protein.

Furthermore, the methyl carboxylate group at the 4-position can be replaced with other functional groups, such as amides, sulfonamides, or nitriles, to probe for additional interactions with a biological target. The synthesis and biological evaluation of such analogues would provide a detailed understanding of the SAR of this chemical scaffold and guide the design of more potent and selective compounds.

Application in Fragment-Based Drug Design and Scaffold Hopping Methodologies

Fragment-based drug design (FBDD) has emerged as a powerful strategy in modern drug discovery. nih.gov This approach involves screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov The thiazole scaffold is recognized as a valuable fragment in such campaigns. nih.gov this compound, with its relatively simple structure and multiple points for chemical modification, is an ideal candidate for use in FBDD.

The thiazole ring is present in various biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.gov As a fragment, this compound could be screened against a panel of biological targets to identify initial hits. Once a hit is identified, the fragment can be grown or linked with other fragments to generate a more potent lead compound. The chloro and carboxylate groups on the thiazole ring provide convenient handles for such fragment evolution.

Scaffold hopping is another important strategy in drug discovery, where the core structure of a known active compound is replaced with a different scaffold to generate novel compounds with similar or improved biological activity. The thiazole ring of this compound can serve as a novel scaffold to replace other heterocyclic systems in existing drugs, potentially leading to new intellectual property and improved pharmacological properties.

Development of Smart Materials and Sensors Incorporating the Thiazole Moiety

The unique electronic and photophysical properties of the thiazole ring make it an attractive component for the development of smart materials and sensors. Thiazole-containing compounds have been investigated for their applications in various advanced materials. chemimpex.com

The thiazole moiety is known to be a part of various functional materials. chemimpex.com For instance, 2-Chloro-4-methyl-thiazole, a related compound, is explored for its potential in developing specialty polymers and coatings that offer enhanced durability and resistance to environmental factors. chemimpex.com The ability of the thiazole ring to act as a ligand in coordination chemistry also opens up possibilities for the creation of novel catalytic materials. chemimpex.com

Furthermore, thiazole derivatives are being explored for their potential in creating specific flavors and fragrances. chemimpex.com While direct research on this compound in these areas is limited, its structural similarity to other functionalized thiazoles suggests its potential as a building block for new materials. The incorporation of this compound into polymer backbones or as a functional additive could lead to materials with tailored optical, electronic, or mechanical properties.

In the field of chemical sensors, the thiazole ring can act as a recognition element for specific analytes. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, making thiazole-based compounds suitable for the development of chemosensors. By incorporating a fluorophore or chromophore into the structure of a thiazole derivative, it is possible to design sensors that exhibit a change in color or fluorescence upon binding to a target analyte. The derivatization potential of this compound makes it a versatile platform for the design of such sensors for a variety of applications, including environmental monitoring and biomedical diagnostics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-chloro-4-thiazolecarboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting 2-amino-thiazole-4-carboxylate esters with acyl chlorides under reflux in polar aprotic solvents like DMSO. A key step involves optimizing reaction time and temperature to avoid side products. Evidence from hydrazide-based syntheses shows yields of ~65% under 18-hour reflux conditions in DMSO, followed by crystallization in water-ethanol mixtures .

- Critical Parameters :

| Solvent | Reaction Time | Temperature | Yield |

|---|---|---|---|

| DMSO | 18 hours | Reflux | 65% |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Key signals include thiazole protons (δ 7.78 ppm) and ester methyl groups (δ 3.80–4.08 ppm). Coupling patterns (e.g., quartets for ethoxy groups) confirm structural integrity .

- Melting Point : Consistent with literature values (e.g., 141–143°C for analogous thiazole derivatives) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like ethyl esters?

- Methodology :

- Solvent Selection : Use methyl esters instead of ethyl analogs to prevent transesterification. For example, replacing ethyl 2-aminothiazole-4-carboxylate with methyl analogs reduces competing side reactions .

- Catalytic Additives : Introduce mild bases (e.g., NaHCO₃) to neutralize HCl by-products, improving reaction efficiency .

- Case Study : Substituting DMSO with THF increased yield by 12% in analogous syntheses, though solvent polarity must balance reactivity and solubility .

Q. How should researchers address discrepancies in reported melting points or NMR data for this compound derivatives?

- Methodology :

- Crystallographic Validation : Cross-reference experimental data with Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 1951603 for ethyl thiazolecarboxylate derivatives) to resolve structural ambiguities .

- Computational DFT Studies : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies caused by solvation or polymorphism .

Q. What role does this compound serve as a precursor in pharmaceutical synthesis?

- Methodology :

- Intermediate for Bioactive Molecules : The compound is a key building block for thiazole-containing drugs. For example, it is used to synthesize acoteamine hydrochloride via formylation reactions .

- Peptidomimetics : Functionalization at the 4-carboxylate position enables the creation of protease-resistant peptide analogs, validated via in vitro enzyme inhibition assays .

Q. What safety protocols are essential when handling this compound, given its irritant properties?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection (Risk Code: 36/37/38) .

- First Aid : Immediate eye rinsing with water for 15 minutes and medical consultation (Safety Code: S26) .

- Handling Table :

| Hazard | Precaution | Emergency Response |

|---|---|---|

| Skin irritation | Avoid direct contact | Wash with soap/water |

| Respiratory irritation | Use fume hood | Seek fresh air |

Data Analysis and Contradiction Resolution

Q. How do computational methods like DFT complement experimental data in resolving structural uncertainties?

- Methodology :

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain packing efficiency and stability .

- DFT vs. Experimental NMR : Discrepancies >0.5 ppm may indicate solvent effects or proton exchange, requiring re-evaluation of sample preparation .

Q. What strategies mitigate variability in biological activity assays for thiazolecarboxylate derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.